2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Acetylcholinesterase inhibition Butyrylcholinesterase Enzyme selectivity

Researchers needing a well-characterized selective AChE inhibitor often encounter unvalidated potency data and inconsistent purity, which compromise SAR studies. This compound resolves those issues: • Quantified AChE IC50 = 421 nM, 3.8-fold selectivity over BChE (IC50 = 1,610 nM) - Electrophorus electricus data. • Batch-specific HPLC, NMR, GC certificates ensure ≥95% purity and full traceability. • Ideal reference tool for enzyme kinetics, competitive binding assays, and HTS in Alzheimer's or myasthenia gravis programs. Global shipping available, with standard B2B logistics for research quantities.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 28745-09-7
Cat. No. B1305903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone
CAS28745-09-7
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(N2C(=O)CCl)(C)C)C
InChIInChI=1S/C15H18ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-8H,9H2,1-4H3
InChIKeyGQJUBLVBZSKFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7): Chemical Identity and Procurement Baseline


2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7) is a chloroacetyl-functionalized 1,2-dihydroquinoline derivative with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol . This compound features a characteristic chloroethanone moiety attached to a 2,2,4,7-tetramethyl-1,2-dihydroquinoline scaffold, which distinguishes it structurally from saturated tetrahydroquinoline analogs and positionally isomeric tetramethylquinoline derivatives . It is commercially available at purities of ≥95% and ≥98% from multiple specialty chemical vendors, with supporting analytical documentation including NMR, HPLC, and GC batch certificates .

Why 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7) Cannot Be Interchanged with Structurally Similar Chloroacetylquinolines


Despite sharing the chloroacetyl functional group, chloroacetylquinoline derivatives differ substantially in their molecular architecture due to variations in ring saturation state (1,2-dihydro vs. 1,2,3,4-tetrahydro), positional isomerism of methyl substituents (e.g., 2,2,4,7- vs. 2,2,4,6-tetramethyl patterns), and the presence of additional substituents [1]. These structural variations produce measurable differences in physicochemical properties—including molecular weight, predicted boiling point, and calculated lipophilicity (XLogP)—as well as in target engagement profiles such as acetylcholinesterase (AChE) inhibitory potency and selectivity [2]. For procurement decisions in medicinal chemistry, chemical biology, or assay development, assuming functional equivalence among chloroacetylquinoline analogs without head-to-head data risks introducing uncontrolled variables that compromise experimental reproducibility and SAR interpretation [1]. The following evidence establishes the quantifiable basis for discriminating CAS 28745-09-7 from its closest comparators.

2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7): Quantitative Comparator-Based Differentiation Evidence


Cholinesterase Inhibition Profile: AChE vs. BChE Selectivity Quantified for CAS 28745-09-7

In head-to-head enzymatic assays, 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7) exhibited an IC50 of 421 nM against Electrophorus electricus (electric eel) acetylcholinesterase (AChE) and an IC50 of 1,610 nM against equine serum butyrylcholinesterase (BChE), yielding a calculated AChE/BChE selectivity ratio of approximately 3.8-fold favoring AChE inhibition [1]. This selectivity profile is quantitatively documented and can serve as a benchmark for evaluating structurally related chloroacetylquinoline analogs that lack comparable cholinesterase profiling data [1].

Acetylcholinesterase inhibition Butyrylcholinesterase Enzyme selectivity Alzheimer's disease research

Physicochemical Differentiation: CAS 28745-09-7 vs. 2,2,4,6-Tetramethyl Positional Isomer (CAS 364383-62-0)

CAS 28745-09-7 (2,2,4,7-tetramethyl substitution pattern) exhibits a predicted boiling point of 431.7°C at 760 mmHg, whereas its positional isomer CAS 364383-62-0 (2,2,4,6-tetramethyl substitution pattern) shares an identical molecular formula (C15H18ClNO) and molecular weight (263.76 g/mol) but lacks reported experimental or predicted thermophysical data in accessible databases, rendering direct physicochemical comparison incomplete [1]. Both compounds represent distinct chemical entities with different CAS registry numbers and are supplied as separate catalog items by vendors [1].

Physicochemical properties Boiling point Positional isomerism Chromatographic separation

Ring Saturation State Differentiation: 1,2-Dihydroquinoline (CAS 28745-09-7) vs. Tetrahydroquinoline (CAS 14036-98-7)

CAS 28745-09-7 contains a 1,2-dihydroquinoline core (partially unsaturated heterocyclic ring), whereas comparator CAS 14036-98-7 contains a fully saturated 1,2,3,4-tetrahydroquinoline core [1]. This difference in ring saturation produces measurable disparities in molecular weight (263.76 vs. 251.75 g/mol, Δ = 12.01 g/mol, corresponding to one additional methyl group and the absence of one double-bond equivalent in the comparator) and in predicted lipophilicity, with the tetrahydroquinoline analog exhibiting an XLogP3-AA value of 3.2, whereas the corresponding computed descriptor for CAS 28745-09-7 is not reported in public databases [1]. No head-to-head biological activity comparison between these two compounds is available in accessible databases [1].

Ring saturation Molecular weight Lipophilicity SAR studies

Limited Public Biological Data Availability: CAS 28745-09-7 vs. Broader Quinoline Derivative Class

Based on a comprehensive search of primary research literature and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem sources per protocol), 2-chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7) has only one publicly documented quantitative biological activity measurement: the AChE/BChE inhibition profile described in Evidence Item 1 [1]. In contrast, the broader quinoline derivative class has been extensively characterized for antimalarial, antibacterial, antifungal, EGFR-TK inhibitory, and antipsychotic activities . However, these class-level activities are inferred from structurally distinct quinoline derivatives and cannot be quantitatively extrapolated to CAS 28745-09-7 without direct experimental validation . No head-to-head antibacterial, antifungal, or antimalarial data for CAS 28745-09-7 versus specific comparator compounds are available in the public domain.

Biological activity AChE inhibition Antimalarial Data availability

Optimal Research Applications for 2-Chloro-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone (CAS 28745-09-7) Based on Quantified Evidence


Acetylcholinesterase (AChE) Inhibitor Screening and Cholinesterase Selectivity Profiling

CAS 28745-09-7 is documented to inhibit electric eel AChE with an IC50 of 421 nM and exhibits approximately 3.8-fold selectivity over equine serum BChE (IC50 = 1,610 nM) under comparable assay conditions [1]. This quantifiable selectivity profile supports its use as a reference tool compound or starting scaffold in CNS-focused medicinal chemistry programs targeting AChE for Alzheimer's disease, myasthenia gravis, or related cholinergic indications. The availability of both AChE and BChE data enables calculation of selectivity ratios, facilitating SAR comparisons across structurally modified derivatives. Researchers should note that this activity has been documented only for the Electrophorus electricus enzyme; activity against human AChE isoforms has not been reported in accessible public databases [1].

Synthetic Intermediate for 1,2-Dihydroquinoline-Based Compound Libraries

The chloroacetyl moiety of CAS 28745-09-7 serves as an electrophilic handle for nucleophilic substitution reactions with amines, thiols, and alkoxides, enabling diversification of the 1,2-dihydroquinoline scaffold. Its 2,2,4,7-tetramethyl substitution pattern provides a distinct steric and electronic environment compared to the 2,2,4,6-tetramethyl isomer (CAS 364383-62-0) and the tetrahydroquinoline analog (CAS 14036-98-7) [2]. Researchers requiring a partially unsaturated 1,2-dihydroquinoline core with a C7-methyl substituent (as opposed to the C6-methyl positional isomer or fully saturated tetrahydroquinoline variants) should specify CAS 28745-09-7 to maintain scaffold fidelity in library synthesis and SAR studies [2].

Reference Standard for Analytical Method Development and Positional Isomer Discrimination

CAS 28745-09-7 (2,2,4,7-tetramethyl isomer) and CAS 364383-62-0 (2,2,4,6-tetramethyl isomer) share identical molecular formulas and nominal masses but represent positionally isomeric species that may co-elute under non-optimized chromatographic conditions . CAS 28745-09-7 is commercially available with batch-specific analytical certificates (NMR, HPLC, GC) supporting its use as a reference standard for developing and validating HPLC, UPLC, or GC methods capable of resolving positional isomers of chloroacetyl-tetramethylquinolines [1]. Procurement of analytically characterized CAS 28745-09-7 enables method qualification and ensures traceability in regulatory or quality control environments where isomer identity must be unambiguously established [1].

Cholinesterase Inhibitor Mechanistic Studies and Competitive Binding Assays

The availability of quantifiable AChE (IC50 = 421 nM) and BChE (IC50 = 1,610 nM) inhibition data for CAS 28745-09-7 enables its use in competitive binding experiments, enzyme kinetics studies (e.g., determination of inhibition modality via Lineweaver-Burk analysis), and as a comparator for evaluating novel AChE inhibitors [1]. The 3.8-fold AChE/BChE selectivity ratio provides a benchmark for assessing whether structural modifications enhance or diminish isoform selectivity. Additionally, CAS 28745-09-7 may serve as a control compound in high-throughput screening campaigns aimed at identifying cholinesterase modulators with improved potency or selectivity profiles [1].

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